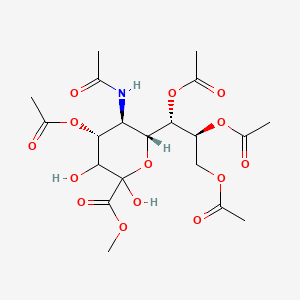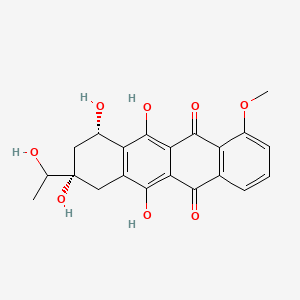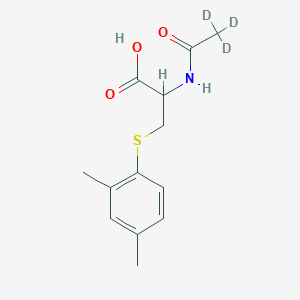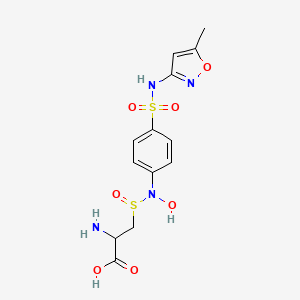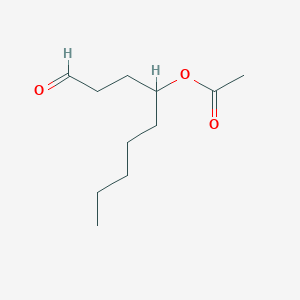
1-Oxononan-4-YL acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Oxononan-4-YL acetate is an organic compound with the molecular formula C11H20O3. It is a derivative of nonanoic acid and is characterized by the presence of an oxo group at the first position and an acetate group at the fourth position. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Oxononan-4-YL acetate can be synthesized through several methods. One common approach involves the reaction of nonanal with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, with the formation of the acetate ester as the primary product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Oxononan-4-YL acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: Nonanoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
1-Oxononan-4-YL acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-Oxononan-4-YL acetate involves its interaction with specific molecular targets. The oxo group can participate in nucleophilic addition reactions, while the acetate group can undergo hydrolysis to release acetic acid. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Nonanoic Acid: A carboxylic acid with similar chain length but lacking the oxo and acetate groups.
Nonanal: An aldehyde with a similar structure but without the acetate group.
Nonanol: An alcohol derivative with a hydroxyl group instead of the oxo group.
Uniqueness: 1-Oxononan-4-YL acetate is unique due to its combination of functional groups, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
35435-55-3 |
|---|---|
Molekularformel |
C11H20O3 |
Molekulargewicht |
200.27 g/mol |
IUPAC-Name |
1-oxononan-4-yl acetate |
InChI |
InChI=1S/C11H20O3/c1-3-4-5-7-11(8-6-9-12)14-10(2)13/h9,11H,3-8H2,1-2H3 |
InChI-Schlüssel |
NHHUJKRSGXNNQV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CCC=O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


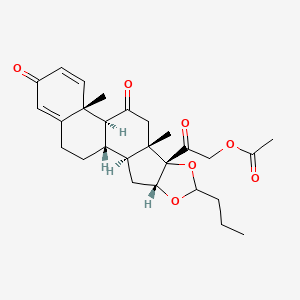
![9-Benzyl-9-azabicyclo[3.3.1]nonane](/img/structure/B13863194.png)
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)

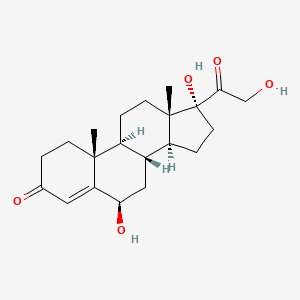

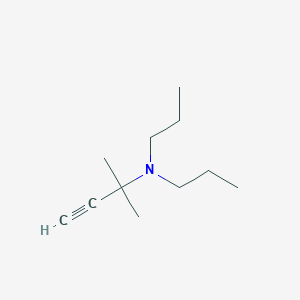
![(3aR,6R,6aR)-6-(2-methoxypropan-2-yloxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B13863224.png)
![2-Benzyl-1-oxa-8-azaspiro[4.5]decane](/img/structure/B13863230.png)
![2-methoxy-N1-methyl-N1-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,4-diamine](/img/structure/B13863232.png)
